molecular formula C12H15ClN4O3S B6982832 5-chloro-N-[(5-methoxypyridin-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide

5-chloro-N-[(5-methoxypyridin-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide

Cat. No.: B6982832
M. Wt: 330.79 g/mol
InChI Key: PWDXCZAQKHQLQY-UHFFFAOYSA-N
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Description

5-chloro-N-[(5-methoxypyridin-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and a chlorinated pyridine moiety, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

5-chloro-N-[(5-methoxypyridin-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O3S/c1-8-11(12(13)17(2)16-8)21(18,19)15-6-9-4-10(20-3)7-14-5-9/h4-5,7,15H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDXCZAQKHQLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)NCC2=CC(=CN=C2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(5-methoxypyridin-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the chlorinated pyridine moiety. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination of Pyridine: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated pyridine is then coupled with the pyrazole ring using a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF).

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(5-methoxypyridin-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-chloro-N-[(5-methoxypyridin-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(5-methoxypyridin-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the pyrazole and pyridine rings can engage in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxypyridin-3-yl)methanol: Shares the chlorinated pyridine moiety but lacks the pyrazole and sulfonamide groups.

    4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains a similar pyridine structure but with different substituents.

Uniqueness

5-chloro-N-[(5-methoxypyridin-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring, a sulfonamide group, and a chlorinated pyridine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

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